3-[(Ethylsulfonyl)methyl]cyclobutanol
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Overview
Description
3-[(Ethylsulfonyl)methyl]cyclobutanol is an organic compound with the molecular formula C7H14O3S It is a cyclobutanol derivative with an ethylsulfonylmethyl group attached to the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Ethylsulfonyl)methyl]cyclobutanol typically involves the reaction of cyclobutanone with ethylsulfonylmethyl magnesium bromide, followed by hydrolysis. The reaction conditions include:
Cyclobutanone: Starting material
Ethylsulfonylmethyl magnesium bromide: Grignard reagent
Hydrolysis: Using aqueous acid to obtain the final product
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-[(Ethylsulfonyl)methyl]cyclobutanol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes
Reduction: Formation of alcohols or hydrocarbons
Substitution: Replacement of functional groups with other substituents
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride
Substitution: Utilizing nucleophiles or electrophiles under appropriate conditions
Major Products Formed
Oxidation: Formation of cyclobutanone derivatives
Reduction: Production of cyclobutanol or cyclobutane derivatives
Substitution: Generation of various substituted cyclobutanol compounds
Scientific Research Applications
3-[(Ethylsulfonyl)methyl]cyclobutanol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules
Biology: Investigated for its potential biological activity and interactions with biomolecules
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-[(Ethylsulfonyl)methyl]cyclobutanol involves its interaction with specific molecular targets and pathways. The ethylsulfonylmethyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The hydroxyl group on the cyclobutane ring can form hydrogen bonds, affecting the compound’s solubility and binding properties.
Comparison with Similar Compounds
Similar Compounds
Cyclobutanol: A simpler analog without the ethylsulfonylmethyl group
Ethylsulfonylmethyl derivatives: Compounds with similar functional groups but different core structures
Uniqueness
3-[(Ethylsulfonyl)methyl]cyclobutanol is unique due to the presence of both the cyclobutane ring and the ethylsulfonylmethyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H14O3S |
---|---|
Molecular Weight |
178.25 g/mol |
IUPAC Name |
3-(ethylsulfonylmethyl)cyclobutan-1-ol |
InChI |
InChI=1S/C7H14O3S/c1-2-11(9,10)5-6-3-7(8)4-6/h6-8H,2-5H2,1H3 |
InChI Key |
JCAFYHHZXNQXJI-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)CC1CC(C1)O |
Origin of Product |
United States |
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